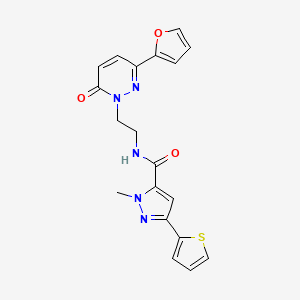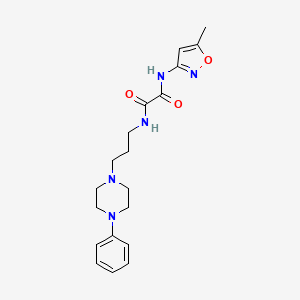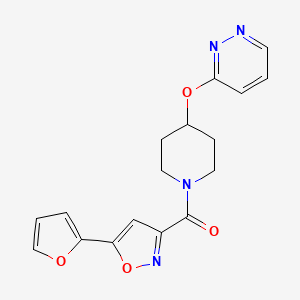
1-(2-Methoxy-5-nitrophenyl)piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxy-5-nitrophenyl)piperidin-2-one is a chemical compound that belongs to the class of piperidinone derivatives. It is also known as MNPA or 2'-Methoxy-5'-nitro-[1,1'-biphenyl]-2-carboxylic acid 2-piperidin-1-yl-1-ylmethylene hydrazide. This compound has gained significant attention in scientific research due to its potential applications in medicinal chemistry, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-5-nitrophenyl)piperidin-2-one involves the inhibition of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This inhibition leads to an increase in the levels of neurotransmitters such as acetylcholine and dopamine in the brain, which are essential for proper neurological function. This mechanism of action makes MNPA a potential therapeutic agent for the treatment of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-Methoxy-5-nitrophenyl)piperidin-2-one exhibits potent inhibitory activity against various enzymes, which leads to an increase in the levels of neurotransmitters such as acetylcholine and dopamine in the brain. This increase in neurotransmitter levels can have various biochemical and physiological effects, including improved cognitive function, enhanced memory retention, and reduced symptoms of neurological disorders.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(2-Methoxy-5-nitrophenyl)piperidin-2-one in lab experiments include its potent inhibitory activity against various enzymes, its potential therapeutic applications in the treatment of neurological disorders, and its relative ease of synthesis. However, the limitations of using MNPA in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy as a therapeutic agent.
Future Directions
Future research on 1-(2-Methoxy-5-nitrophenyl)piperidin-2-one could focus on the development of new derivatives with improved potency and selectivity against specific enzymes. Additionally, further studies could investigate the safety and efficacy of MNPA as a therapeutic agent for the treatment of neurological disorders. Finally, research could explore the potential applications of MNPA in other fields, such as agricultural chemistry and material science.
Synthesis Methods
The synthesis of 1-(2-Methoxy-5-nitrophenyl)piperidin-2-one involves the reaction between 2-methoxy-5-nitrobenzaldehyde and piperidin-2-one in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified by recrystallization to obtain a pure form of the compound.
Scientific Research Applications
1-(2-Methoxy-5-nitrophenyl)piperidin-2-one has been extensively studied for its potential applications in medicinal chemistry. Studies have shown that this compound exhibits potent inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes play a crucial role in the development of neurological disorders such as Alzheimer's disease and Parkinson's disease. Therefore, MNPA could be used as a potential therapeutic agent for the treatment of these disorders.
properties
IUPAC Name |
1-(2-methoxy-5-nitrophenyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-18-11-6-5-9(14(16)17)8-10(11)13-7-3-2-4-12(13)15/h5-6,8H,2-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKEQLLJHEJHQAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])N2CCCCC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(4-bromophenyl)-5-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2907182.png)
![2-{5-[(3-Methylphenyl)amino]-1,3,4-thiadiazol-2-yl}acetohydrazide](/img/structure/B2907183.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B2907184.png)

![[4-(5-Fluoropyridin-2-yl)oxan-4-yl]methanamine dihydrochloride](/img/structure/B2907186.png)

![3-(3,4-dimethylphenyl)sulfonyl-N-(2-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2907189.png)
![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]methanamine](/img/structure/B2907192.png)



![4-(4-Ethoxyphenyl)-6-[(3-methylphenyl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B2907202.png)

